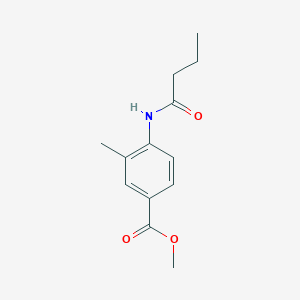

Methyl 4-butyramido-3-methylbenzoate

Description

Properties

IUPAC Name |

methyl 4-(butanoylamino)-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-4-5-12(15)14-11-7-6-10(8-9(11)2)13(16)17-3/h6-8H,4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMQQYDXKPDLJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431858 | |

| Record name | Methyl 4-butyramido-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301533-59-5 | |

| Record name | 3-Methyl-4-butyrylaminobenzoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301533-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-butyramido-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-butyramido-3-methylbenzoate

Executive Summary

This document provides an in-depth technical guide for the synthesis of Methyl 4-butyramido-3-methylbenzoate, a key intermediate in the development of various pharmaceutical compounds. This guide is tailored for researchers, chemists, and professionals in drug development. We will explore the strategic chemical approach, detail the underlying reaction mechanisms, provide a robust, step-by-step experimental protocol, and discuss the necessary characterization and safety protocols. The synthesis is centered on the efficient N-acylation of Methyl 4-amino-3-methylbenzoate, a method chosen for its reliability, high yield, and scalability.

Introduction

1.1 Chemical Identity and Significance

This compound (C₁₃H₁₇NO₃) is an aromatic amide that serves as a crucial building block in organic synthesis. Its structure incorporates a methyl benzoate core, functionalized with a butyramido group, making it a versatile precursor for more complex molecular architectures.

-

IUPAC Name: methyl 4-butanamido-3-methylbenzoate

-

Molecular Formula: C₁₃H₁₇NO₃[1]

-

Molecular Weight: 235.28 g/mol

-

CAS Number: 301533-59-5

The primary significance of this compound lies in its role as an advanced intermediate. For instance, it is a documented precursor in the synthesis of Telmisartan, a widely used angiotensin II receptor antagonist for treating hypertension[2][3]. The ability to reliably synthesize this intermediate is therefore critical for the pharmaceutical manufacturing supply chain.

1.2 Strategic Approach to Synthesis

The synthesis of an amide is most fundamentally achieved by forming a new bond between a carboxylic acid derivative and an amine. A retrosynthetic analysis of this compound points to a logical disconnection at the amide C-N bond. This reveals two primary synthons: an amine precursor, Methyl 4-amino-3-methylbenzoate , and a butyrylating agent, such as butyryl chloride . This acylation reaction is a classic, high-yielding transformation in organic chemistry.

Synthetic Pathway and Mechanism

The selected pathway focuses on the direct acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, often conducted under Schotten-Baumann conditions.

2.1 The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acid chlorides[4]. The reaction is typically performed in the presence of a base, which serves a critical dual purpose:

-

Neutralization: It neutralizes the hydrochloric acid (HCl) generated as a byproduct of the reaction.

-

Maintaining Nucleophilicity: By preventing the protonation of the starting amine, the base ensures the amine remains a potent nucleophile, capable of attacking the electrophilic acyl chloride.

The reaction can be conducted in a two-phase solvent system (e.g., an organic solvent and water) with an inorganic base, or in a single organic phase using a tertiary amine base like triethylamine or pyridine[4][5][6].

2.2 Mechanistic Steps

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of Methyl 4-amino-3-methylbenzoate attacks the electrophilic carbonyl carbon of butyryl chloride.

-

Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Deprotonation: The added base removes the proton from the nitrogen atom, yielding the final neutral amide product and a salt byproduct (e.g., triethylammonium chloride).

2.3 Visualizing the Synthetic Workflow

The overall process, from starting materials to the final purified product, is outlined in the workflow diagram below.

Sources

- 1. lookchem.com [lookchem.com]

- 2. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]

- 3. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

An In-depth Technical Guide to Methyl 4-butyramido-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-butyramido-3-methylbenzoate (CAS No. 301533-59-5). As a key intermediate in the synthesis of the angiotensin II receptor blocker, Telmisartan, this compound is of significant interest to the pharmaceutical industry. This document details its molecular structure, physicochemical properties, synthesis protocols, and safety information. The causality behind experimental choices and the importance of this compound in synthetic pathways are also discussed to provide field-proven insights for researchers and drug development professionals.

Introduction

This compound is a substituted aromatic compound that serves as a crucial building block in organic synthesis. Its primary significance lies in its role as a registered intermediate in the manufacturing of Telmisartan, a widely prescribed medication for the management of hypertension.[1] Understanding the chemical properties and synthesis of this intermediate is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide aims to consolidate the available technical information on this compound, providing a valuable resource for scientists and researchers in the field.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while some data is experimentally confirmed, other values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 301533-59-5 | [1] |

| Molecular Formula | C₁₃H₁₇NO₃ | [2] |

| Molecular Weight | 235.28 g/mol | [1] |

| IUPAC Name | methyl 4-(butanoylamino)-3-methylbenzoate | [1] |

| Synonyms | This compound, Telmisartan Impurity 13 | [2][3] |

| Physical Form | Solid | |

| Boiling Point | 397.495°C at 760 mmHg (Predicted) | [4] |

| Density | 1.122 g/cm³ (Predicted) | [4] |

| Flash Point | 194.198°C (Predicted) | [4] |

| Storage Temperature | Refrigerator |

Synthesis of this compound

The primary synthetic route to this compound involves the acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride. This reaction is a standard N-acylation of an aniline derivative.

Reaction Scheme

Caption: Synthesis of this compound via acylation.

Detailed Experimental Protocol

This protocol is based on the general principles of N-acylation and the specific application of this compound as a precursor in a multi-step synthesis.[5]

Materials:

-

Methyl 4-amino-3-methylbenzoate (CAS: 18595-14-7)

-

Butyryl chloride (CAS: 141-75-3)

-

Anhydrous Chloroform (or other suitable inert solvent)

-

Triethylamine or other suitable base

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve Methyl 4-amino-3-methylbenzoate (1 equivalent) in anhydrous chloroform.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0-5°C using an ice bath.

-

Acylation: Add butyryl chloride (1.05 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive butyryl chloride.

-

Base: Triethylamine is used to neutralize the hydrochloric acid byproduct of the acylation reaction, driving the reaction to completion.

-

Controlled Addition at Low Temperature: The dropwise addition of butyryl chloride at a low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.

-

Aqueous Workup: The washing steps are necessary to remove the triethylamine hydrochloride salt and any unreacted starting materials or byproducts.

Role in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of Telmisartan. It serves as the precursor to the nitrated analog, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.[5] The subsequent steps in the Telmisartan synthesis involve the reduction of the nitro group, followed by cyclization and further elaboration of the molecule.

Caption: Role of this compound in Telmisartan synthesis.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons, the methyl group on the benzene ring, the methyl ester protons, and the protons of the butyramido group (triplet for the terminal methyl, sextet for the adjacent methylene, and a triplet for the methylene next to the carbonyl). The amide proton would appear as a broad singlet.

-

¹³C NMR: Resonances for the aromatic carbons, the methyl carbon, the ester carbonyl carbon, the amide carbonyl carbon, and the carbons of the butyryl group.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, C=O stretches for the ester and amide, and C-H stretches of the aromatic and aliphatic groups.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 235.28.

For definitive identification and quality control, it is recommended to acquire experimental data on a purified sample and compare it with a certified reference standard.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role as a key intermediate in the synthesis of Telmisartan. This guide has provided a detailed overview of its chemical and physical properties, a robust synthesis protocol with justifications for the experimental design, and essential safety information. While a lack of publicly available experimental spectroscopic data presents a challenge, the information compiled herein offers a solid foundation for researchers and professionals working with this compound. Further research into its detailed analytical characterization would be a valuable contribution to the field.

References

- Apicule. (n.d.). 3-Methyl-4-butyrylaminobenzoic acid methyl ester (CAS No: 301533-59-5) API Intermediate Manufacturers.

- Clearsynth. (n.d.). This compound | CAS No. 301533-59-5.

- ChemBK. (2024, April 9). 301533-59-5.

- LGC Standards. (n.d.). Methyl 4-Butyrylamino-3-methylbenzoate.

- LookChem. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.

- ResearchGate. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.

- Sigma-Aldrich. (n.d.). This compound | 301533-59-5.

- SynZeal. (n.d.). Telmisartan Impurities.

- PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate.

Sources

A Comprehensive Technical Guide to Methyl 4-butyramido-3-methylbenzoate (CAS No. 301533-59-5)

This in-depth technical guide provides a comprehensive overview of Methyl 4-butyramido-3-methylbenzoate, a key chemical intermediate in the synthesis of the angiotensin II receptor antagonist, Telmisartan. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed insights into its synthesis, properties, and critical role in pharmaceutical manufacturing.

Introduction and Significance

This compound (CAS No. 301533-59-5) is a crucial building block in the multi-step synthesis of Telmisartan, an active pharmaceutical ingredient (API) widely used for the treatment of hypertension.[1] The structural integrity and purity of this intermediate directly influence the efficacy and safety profile of the final drug product. Understanding the nuances of its synthesis and characterization is paramount for process optimization and regulatory compliance in pharmaceutical manufacturing. This guide will delve into the scientific principles and practical methodologies associated with this important compound.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and downstream applications.

| Property | Value | Source |

| CAS Number | 301533-59-5 | [1] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| IUPAC Name | methyl 4-(butanoylamino)-3-methylbenzoate | [1] |

| Alternate Names | This compound, Telmisartan impurity 53 | [1] |

| Physical Form | Solid | Commercial Supplier Data |

| Storage Temperature | Refrigerator | Commercial Supplier Data |

While detailed, publicly available spectral data for this specific intermediate is limited, its characterization would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure, including the presence and connectivity of the aromatic protons, the methyl and butyryl groups, and the methyl ester.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide C=O and N-H stretching, and the ester C=O stretching.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and identify any process-related impurities.

Synthesis of this compound

The primary route for the synthesis of this compound involves the acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride.[2][3] This reaction is a classic example of nucleophilic acyl substitution at the amino group.

Synthetic Pathway Overview

The synthesis is a straightforward, single-step process from commercially available starting materials.

Caption: Synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the acylation of an aromatic amine, adapted for the synthesis of this compound. This protocol is based on established organic synthesis methodologies and should be optimized and validated for specific laboratory or manufacturing conditions.

Materials:

-

Methyl 4-amino-3-methylbenzoate

-

Butyryl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Ethyl Acetate)

-

A non-nucleophilic base (e.g., Triethylamine or Pyridine)

-

Aqueous HCl solution (e.g., 1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-amino-3-methylbenzoate in the chosen anhydrous solvent. Add the non-nucleophilic base to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Addition of Acylating Agent: Cool the reaction mixture in an ice bath. Slowly add butyryl chloride, dissolved in a small amount of the anhydrous solvent, to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with dilute aqueous HCl (to remove unreacted base), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Role in the Synthesis of Telmisartan

This compound is a pivotal intermediate in the synthesis of Telmisartan.[2][3] The subsequent step in the synthetic sequence typically involves the nitration of the benzene ring, followed by reduction of the nitro group and cyclization to form the benzimidazole core of the Telmisartan molecule.

Caption: Role in the Telmisartan synthetic pathway.

The purity and yield of this compound are critical at this stage, as any impurities can be carried through to subsequent steps, complicating purification and potentially leading to the formation of undesired side products.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal. General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of Telmisartan. A thorough understanding of its synthesis, properties, and role in the overall manufacturing process is essential for ensuring the quality and efficiency of Telmisartan production. This guide provides a solid foundation for researchers and drug development professionals working with this key compound.

References

- The Science Behind Telmisartan: Key Intermediates and Manufacturing. (URL not provided in search results)

- Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan. (URL not provided in search results)

-

Efficient and improved synthesis of Telmisartan - Beilstein Journals. Available at: [Link]

-

Synthesis and Characterization of Telmisartan‐Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia - NIH. Available at: [Link]

-

Efficient and improved synthesis of Telmisartan - PMC - PubMed Central - NIH. Available at: [Link]

-

3-Methyl-4-butyrylaminobenzoic acid methyl ester (CAS No: 301533-59-5) API Intermediate Manufacturers - apicule. Available at: [Link]

- Supporting Information - The Royal Society of Chemistry. (URL not provided in search results)

-

Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem. Available at: [Link]

-

(PDF) Methyl 4-methylbenzoate - ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 4-butyramido-3-methylbenzoate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar in Modern Therapeutics

In the intricate landscape of pharmaceutical development, the journey from a concept to a life-saving drug is paved with a series of critical chemical entities known as intermediates. These molecules, while not the final active pharmaceutical ingredient (API), are the unsung heroes that enable the efficient and scalable synthesis of complex drugs. Methyl 4-butyramido-3-methylbenzoate (CAS No. 301533-59-5) is a prime example of such a pivotal intermediate, playing an indispensable role in the synthesis of Telmisartan, a widely prescribed antihypertensive drug.[1][2] This guide aims to provide a comprehensive technical overview of this compound, delving into its molecular structure, synthesis, and its crucial function in the broader context of drug development.

The Molecular Architecture of this compound

The structural integrity and functional group arrangement of an intermediate are paramount to its reactivity and suitability for subsequent synthetic steps. This compound is a substituted aromatic compound with a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol .[2][3] Its structure is characterized by a central benzene ring substituted with a methyl group, a butyramido group, and a methyl ester group.

Caption: 2D structure of this compound.

Spectroscopic Signature (Predicted and Inferred)

1H NMR Spectroscopy (Predicted):

-

Aromatic Protons: The protons on the benzene ring would appear as a set of multiplets or distinct doublets and singlets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants would be influenced by the positions of the three substituents.

-

Amide Proton (N-H): A broad singlet is expected for the amide proton, typically in the region of δ 7.5-8.5 ppm.

-

Methyl Ester Protons (-OCH3): A sharp singlet corresponding to the three protons of the methyl ester group would likely be observed around δ 3.8-3.9 ppm.[4]

-

Butyramido Protons: The protons of the butyryl group would present as a triplet for the terminal methyl group (around δ 0.9 ppm), a sextet for the adjacent methylene group (around δ 1.7 ppm), and a triplet for the methylene group attached to the carbonyl (around δ 2.3 ppm).

-

Aromatic Methyl Protons (-CH3): A singlet for the methyl group attached to the benzene ring would be expected in the region of δ 2.2-2.5 ppm.[4]

13C NMR Spectroscopy (Predicted):

-

Carbonyl Carbons: Two distinct signals for the ester and amide carbonyl carbons would be present in the downfield region, typically between δ 165-175 ppm.[4]

-

Aromatic Carbons: The six carbons of the benzene ring would give rise to signals in the δ 120-140 ppm range, with the substituted carbons showing distinct chemical shifts.

-

Methyl Ester Carbon (-OCH3): A signal around δ 52 ppm is characteristic of the methyl ester carbon.[4]

-

Butyramido and Aromatic Methyl Carbons: The carbons of the butyryl and aromatic methyl groups would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be dominated by the characteristic absorption bands of its functional groups:

-

N-H Stretch: A moderate to strong absorption band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C=O Stretches: Two strong absorption bands would be prominent: one for the ester carbonyl group around 1720-1730 cm⁻¹, and another for the amide carbonyl (Amide I band) around 1650-1680 cm⁻¹.[5][6]

-

C-N Stretch and N-H Bend (Amide II band): A band in the region of 1520-1550 cm⁻¹ would be indicative of the amide II band.

-

C-O Stretch: A strong band for the C-O stretching of the ester group would be observed in the 1200-1300 cm⁻¹ region.[5]

-

Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic ring would also be present.

Mass Spectrometry (Predicted): In mass spectrometry, the molecular ion peak [M]+ would be observed at m/z 235. The fragmentation pattern would likely involve the cleavage of the amide and ester groups, leading to characteristic fragment ions. Common fragmentation would include the loss of the methoxy group (-OCH3) from the ester and cleavage at the amide bond.

Synthesis of this compound: A Critical Acylation Step

The primary route for the synthesis of this compound involves the acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride.[7][8] This reaction is a cornerstone in the overall synthesis of Telmisartan.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Acylation of Methyl 4-amino-3-methylbenzoate

This protocol is a generalized procedure based on established chemical principles and patent literature. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

-

Methyl 4-amino-3-methylbenzoate

-

Butyryl chloride

-

An inert solvent (e.g., chloroform, chlorobenzene)[7]

-

A suitable base (e.g., pyridine, triethylamine) - optional, to scavenge HCl byproduct

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve Methyl 4-amino-3-methylbenzoate in the chosen inert solvent.

-

Addition of Acylating Agent: Slowly add butyryl chloride to the stirred solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any excess acid, followed by washing with brine.

-

Isolation and Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

The Pivotal Role in the Synthesis of Telmisartan

This compound is a crucial building block in the multi-step synthesis of Telmisartan.[1] The subsequent steps in the synthesis of Telmisartan from this intermediate typically involve nitration, reduction of the nitro group, and a series of cyclization and condensation reactions to construct the complex benzimidazole core of the final drug molecule.[8][9][10]

Caption: Simplified pathway of Telmisartan synthesis from the intermediate.

The butyramido group, introduced via this intermediate, ultimately becomes the propyl group at the 2-position of one of the benzimidazole rings in Telmisartan. The methyl and methyl ester groups on the initial benzene ring also play critical roles in directing the subsequent chemical transformations and forming part of the final drug structure.

The Broader Significance in Drug Development

The structural motifs present in this compound—the amide linkage and the benzoate ester—are of profound importance in medicinal chemistry.

-

The Amide Bond: Amide bonds are prevalent in a vast number of pharmaceutical compounds. They are relatively stable to hydrolysis, providing structural rigidity to molecules.[10] The amide group can also participate in hydrogen bonding interactions with biological targets, which is often crucial for a drug's efficacy.

-

Benzoate Esters: Benzoate esters and their derivatives are widely used in the pharmaceutical and food industries.[11] They can serve as prodrugs, where the ester is cleaved in vivo to release the active carboxylic acid. Furthermore, the aromatic ring of the benzoate moiety can engage in various non-covalent interactions with protein targets.

Conclusion: A Testament to the Elegance of Chemical Synthesis

This compound stands as a testament to the critical role of well-designed intermediates in the synthesis of complex and life-saving medications. Its molecular structure is finely tuned for its purpose in the intricate pathway leading to Telmisartan. A thorough understanding of its chemical properties, synthesis, and spectroscopic characteristics is essential for process optimization, quality control, and the development of next-generation pharmaceuticals. As the demand for more efficient and sustainable synthetic routes continues to grow, the study of such key intermediates will remain a cornerstone of research and development in the pharmaceutical industry.

References

- Google Patents. (n.d.). Process for preparing telmisartan.

- Google Patents. (n.d.). An improved process for the preparation of telmisartan.

- Google Patents. (n.d.). Process for preparation of telmisartan.

-

ChemBK. (2024, April 9). 301533-59-5. Retrieved from [Link]

-

New Drug Approvals. (2015, April 6). TELMISARTAN PART 2/3. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved from [Link]

-

RSC Publishing. (2010, March 11). Efficient and improved synthesis of Telmisartan. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Axios Research. (n.d.). This compound - CAS - 301533-59-5. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-Methyl-4-butyrylaminobenzoic acid methyl ester. Retrieved from [Link]

-

Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

LookChem. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.

-

YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl 4(methylamino)benzoate. Retrieved from [Link]

-

Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

-

Chegg. (2020, September 29). Solved using the 1H NMR spectrum of the starting material. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... Retrieved from [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. clearsynth.com [clearsynth.com]

- 3. 301533-59-5 [chembk.com]

- 4. rsc.org [rsc.org]

- 5. brainly.com [brainly.com]

- 6. sciencing.com [sciencing.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US7943781B2 - Process for preparing telmisartan - Google Patents [patents.google.com]

- 10. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]

- 11. proprep.com [proprep.com]

A Comprehensive Technical Guide to Methyl 4-(butanoylamino)-3-methylbenzoate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Pharmaceutical Synthesis

Methyl 4-(butanoylamino)-3-methylbenzoate is a substituted aromatic compound with significant importance as a key intermediate in the synthesis of complex pharmaceutical molecules. Its structure, featuring a benzoate ester and an amide functional group, makes it a versatile building block for the construction of various bioactive compounds. The IUPAC name for this compound is Methyl 4-(butanoylamino)-3-methylbenzoate . This guide provides a detailed overview of its synthesis, structural elucidation, and its primary application in the pharmaceutical industry, particularly in the synthesis of the angiotensin II receptor blocker, Telmisartan.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of Methyl 4-(butanoylamino)-3-methylbenzoate is presented below.

| Property | Value | Source |

| IUPAC Name | Methyl 4-(butanoylamino)-3-methylbenzoate | LGC Standards[1] |

| CAS Number | 301533-59-5 | ChemicalBook[2] |

| Molecular Formula | C₁₃H₁₇NO₃ | LGC Standards[1] |

| Molecular Weight | 235.28 g/mol | ChemicalBook[2] |

| Appearance | Off-white to light yellow solid | ChemicalBook[2] |

| Storage | Sealed in dry, Room Temperature | ChemicalBook[2] |

Safety and Handling:

Synthesis of Methyl 4-(butanoylamino)-3-methylbenzoate

The primary synthetic route to Methyl 4-(butanoylamino)-3-methylbenzoate involves the acylation of methyl 4-amino-3-methylbenzoate with butyryl chloride. This reaction is a straightforward and efficient method for the preparation of the target amide.

Experimental Protocol:

Materials:

-

Methyl 4-amino-3-methylbenzoate

-

Butyryl chloride

-

Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene)

-

Tertiary amine base (e.g., triethylamine or pyridine)

-

Standard laboratory glassware and workup equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-amino-3-methylbenzoate and a tertiary amine base in an anhydrous solvent.

-

Cool the reaction mixture in an ice bath.

-

Slowly add butyryl chloride dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 4-(butanoylamino)-3-methylbenzoate.

Synthesis Workflow Diagram:

Caption: Synthetic workflow for Methyl 4-(butanoylamino)-3-methylbenzoate.

Structural Elucidation and Characterization (Predicted Data)

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8-8.0 | d | 1H | Ar-H |

| ~ 7.6-7.8 | s | 1H | Ar-H |

| ~ 7.4-7.6 | d | 1H | Ar-H |

| ~ 7.2-7.4 | s (br) | 1H | -NH- |

| ~ 3.9 | s | 3H | -OCH₃ |

| ~ 2.3 | t | 2H | -C(=O)CH₂- |

| ~ 2.2 | s | 3H | Ar-CH₃ |

| ~ 1.7 | sextet | 2H | -CH₂CH₂CH₃ |

| ~ 1.0 | t | 3H | -CH₂CH₃ |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 171 | Amide C=O |

| ~ 167 | Ester C=O |

| ~ 140 | Ar-C |

| ~ 135 | Ar-C |

| ~ 130 | Ar-C |

| ~ 128 | Ar-C |

| ~ 125 | Ar-C |

| ~ 120 | Ar-C |

| ~ 52 | -OCH₃ |

| ~ 39 | -C(=O)CH₂- |

| ~ 19 | -CH₂CH₂CH₃ |

| ~ 18 | Ar-CH₃ |

| ~ 14 | -CH₂CH₃ |

Predicted Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3300 | N-H stretch (amide) |

| ~ 2960 | C-H stretch (aliphatic) |

| ~ 1720 | C=O stretch (ester) |

| ~ 1660 | C=O stretch (amide I) |

| ~ 1530 | N-H bend (amide II) |

| ~ 1280 | C-O stretch (ester) |

Predicted Mass Spectrometry (MS):

| m/z | Assignment |

| 235 | [M]⁺ (Molecular Ion) |

| 204 | [M - OCH₃]⁺ |

| 164 | [M - C₄H₇O]⁺ |

| 134 | [M - C₄H₇NO₂]⁺ |

Application in Pharmaceutical Synthesis: The Telmisartan Pathway

The primary and most significant application of Methyl 4-(butanoylamino)-3-methylbenzoate is as a crucial intermediate in the synthesis of Telmisartan, a widely prescribed antihypertensive drug. The synthesis of Telmisartan involves the nitration of Methyl 4-(butanoylamino)-3-methylbenzoate to yield methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.[3] This nitrated intermediate then undergoes further transformations to construct the benzimidazole core of the Telmisartan molecule.

The Role in the Telmisartan Synthesis Pathway:

Caption: Role of Methyl 4-(butanoylamino)-3-methylbenzoate in the Telmisartan synthesis pathway.

This initial acylation step is critical as the amide group directs the subsequent electrophilic nitration to the position ortho to the amide and meta to the methyl group, leading to the desired regiochemistry of the nitrated intermediate.

Conclusion

Methyl 4-(butanoylamino)-3-methylbenzoate is a fundamentally important intermediate in modern pharmaceutical synthesis. Its straightforward preparation and its strategic role in directing subsequent chemical transformations make it an invaluable building block for the construction of complex drug molecules like Telmisartan. This guide has provided a comprehensive overview of its synthesis, predicted characterization data, and its key application, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis.

References

-

ResearchGate. Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. [Link]

Sources

A Comprehensive Spectroscopic Guide to Methyl 4-butyramido-3-methylbenzoate: Elucidating Molecular Structure for Drug Development

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-butyramido-3-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the data itself but also on the underlying principles and experimental methodologies, ensuring a thorough understanding of the compound's structural characterization.

Introduction

This compound (C₁₃H₁₇NO₃) is a significant organic compound, often utilized in the synthesis of more complex molecules in the pharmaceutical industry. Its precise molecular structure is crucial for its reactivity and the purity of the final active pharmaceutical ingredient. Spectroscopic analysis provides a non-destructive and highly informative method to confirm the identity and purity of this intermediate. This guide will delve into the predicted spectroscopic data for this molecule and the rationale behind the interpretation, offering a virtual roadmap for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the standard procedure for obtaining high-quality NMR data for a small organic molecule like this compound.

-

Sample Preparation :

-

Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2]

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1] The deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.[3]

-

Transfer the solution to a standard 5 mm NMR tube, ensuring no solid particles are present, as they can degrade the spectral quality.[3]

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Locking : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[4]

-

Shimming : The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.[4]

-

Tuning : The probe is tuned to the resonance frequencies of the nuclei being observed (¹H and ¹³C).

-

-

Data Acquisition :

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Workflow for NMR Analysis

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~ 7.8 | d | 1H | Aromatic H (ortho to -COOCH₃) |

| b | ~ 7.7 | s | 1H | Aromatic H (ortho to -NHCO) |

| c | ~ 7.5 | s | 1H | Amide N-H |

| d | ~ 7.4 | d | 1H | Aromatic H (meta to -COOCH₃ and ortho to -CH₃) |

| e | ~ 3.9 | s | 3H | Ester methyl (-OCH₃) |

| f | ~ 2.4 | t | 2H | Butyramido methylene (-NHCO-CH₂-) |

| g | ~ 2.3 | s | 3H | Aromatic methyl (-CH₃) |

| h | ~ 1.8 | sext | 2H | Butyramido methylene (-CH₂-CH₂-CH₃) |

| i | ~ 1.0 | t | 3H | Butyramido methyl (-CH₂-CH₃) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 171.5 | Amide Carbonyl (C=O) |

| ~ 167.0 | Ester Carbonyl (C=O) |

| ~ 138.0 | Aromatic C (quaternary, attached to -NHCO) |

| ~ 135.5 | Aromatic C (quaternary, attached to -CH₃) |

| ~ 132.0 | Aromatic C-H (ortho to -COOCH₃) |

| ~ 130.0 | Aromatic C (quaternary, attached to -COOCH₃) |

| ~ 128.5 | Aromatic C-H (ortho to -NHCO) |

| ~ 125.0 | Aromatic C-H (meta to -COOCH₃ and ortho to -CH₃) |

| ~ 52.0 | Ester Methyl (-OCH₃) |

| ~ 39.0 | Butyramido Methylene (-NHCO-CH₂-) |

| ~ 20.0 | Aromatic Methyl (-CH₃) |

| ~ 19.0 | Butyramido Methylene (-CH₂-CH₂-CH₃) |

| ~ 13.8 | Butyramido Methyl (-CH₂-CH₃) |

Interpretation of NMR Data

The predicted ¹H NMR spectrum reveals distinct signals for each proton environment. The downfield region (δ 7.4-7.8) is characteristic of the aromatic protons, with their specific splitting patterns determined by their neighboring protons. The singlet at ~3.9 ppm is a clear indicator of the methyl ester group. The aliphatic protons of the butyramido group appear as a triplet, a sextet, and another triplet, consistent with the n-propyl chain.

The ¹³C NMR spectrum corroborates this structure. The two carbonyl carbons of the ester and amide functionalities are expected at the most downfield positions (~171.5 and ~167.0 ppm). The aromatic carbons appear in the typical range of δ 125-138 ppm. The aliphatic carbons are found in the upfield region, with the ester methyl carbon around 52.0 ppm.

Structure with NMR Assignments

Caption: Predicted ¹H NMR assignments for this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Collection : A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental absorptions.[5]

-

Sample Application : A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application : A pressure arm is lowered to ensure firm contact between the sample and the crystal.

-

Data Collection : The IR spectrum of the sample is recorded.[6]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 (broad) | N-H Stretch | Amide |

| ~ 3050-3000 | Aromatic C-H Stretch | Aromatic |

| ~ 2960-2850 | Aliphatic C-H Stretch | Alkyl |

| ~ 1720 | C=O Stretch | Ester |

| ~ 1660 | C=O Stretch (Amide I) | Amide |

| ~ 1540 | N-H Bend (Amide II) | Amide |

| ~ 1600, 1480 | C=C Stretch | Aromatic |

| ~ 1280 | C-O Stretch | Ester |

| ~ 1220 | C-N Stretch | Amide |

Interpretation of IR Data

The IR spectrum provides clear evidence for the key functional groups. A broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretch of a secondary amide.[7] The two strong carbonyl absorptions are particularly diagnostic: the peak around 1720 cm⁻¹ corresponds to the ester C=O stretch, while the peak around 1660 cm⁻¹ is the amide I band.[8][9] The presence of both aromatic and aliphatic C-H stretches further confirms the overall structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction : A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization : The sample molecules in the gas phase are bombarded with a beam of electrons (typically at 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.[10][11]

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺) : m/z = 235.12

| m/z | Predicted Fragment Ion | Loss |

| 204 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 176 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |

| 164 | [M - C₄H₇O]⁺ | Loss of the butyryl group |

| 134 | [C₈H₈O₂]⁺ | Cleavage of the amide bond |

| 71 | [C₄H₇O]⁺ | Formation of the butyryl cation |

Interpretation of Mass Spectrometry Data

The molecular ion peak at m/z 235 confirms the molecular weight of this compound. The fragmentation pattern provides further structural validation. A common fragmentation pathway for esters is the loss of the alkoxy group, which would result in a peak at m/z 204. Cleavage of the amide bond is also expected, leading to fragments corresponding to the benzoyl moiety and the butyryl cation (m/z 71).

Predicted Mass Spectrometry Fragmentation

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms and their chemical environments. IR spectroscopy confirms the presence of the critical amide and ester functional groups. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that support the proposed structure. This detailed spectroscopic guide serves as a valuable resource for scientists, ensuring the correct identification and quality control of this important synthetic intermediate in the drug development pipeline.

References

-

Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. (2021). Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023). Retrieved from [Link]

-

INFRARED SPECTROSCOPY. (n.d.). Retrieved from [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved from [Link]

-

Methyl Benzoate (NMR). (n.d.). Retrieved from [Link]

-

N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects - Sabinet African Journals. (1983). Retrieved from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). (n.d.). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.). Retrieved from [Link]

-

Small molecule NMR sample preparation – Georgia Tech NMR Center. (2023). Retrieved from [Link]

-

Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). (n.d.). Retrieved from [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (n.d.). Retrieved from [Link]

-

1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Experiment 11 — Infrared Spectroscopy. (n.d.). Retrieved from [Link]

-

Experimental methods in chemical engineering: Fourier transform infrared spectroscopy—FTIR | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Mass Spectrometry Ionization Methods - Chemistry at Emory. (n.d.). Retrieved from [Link]

-

Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

-

The Essential Guide to Electron Ionization in GC–MS | LCGC International. (2019). Retrieved from [Link]

-

FTIR Analysis of Organic Compounds | PDF | Infrared Spectroscopy - Scribd. (n.d.). Retrieved from [Link]

-

Benzamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

Electron ionization - Wikipedia. (n.d.). Retrieved from [Link]

-

bmse000668 Benzamide at BMRB. (n.d.). Retrieved from [Link]

-

Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

-

1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). Retrieved from [Link]

-

Mass Spectrometry Fragmentation Patterns - Chad's Prep®. (n.d.). Retrieved from [Link]

-

Mass spectra of aniline with different ionization methods. ͑ a ͒... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

NMR Spectra of Some Nitro-substituted N-Alkylanilines I - SciSpace. (n.d.). Retrieved from [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). Retrieved from [Link]

Sources

- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. amherst.edu [amherst.edu]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. youtube.com [youtube.com]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chromatographyonline.com [chromatographyonline.com]

The Solubility Profile of Methyl 4-butyramido-3-methylbenzoate: A Technical Guide for Drug Development Professionals

Introduction: Navigating the Crucial Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, the intrinsic properties of a drug candidate are the bedrock upon which its therapeutic potential is built. Among these, aqueous solubility stands as a paramount gatekeeper, profoundly influencing a compound's journey from administration to its site of action. Poor solubility can precipitate a cascade of developmental challenges, from inconsistent results in preclinical assays to compromised bioavailability in clinical trials, ultimately leading to the attrition of otherwise promising candidates. This guide provides an in-depth technical overview of the solubility profile of Methyl 4-butyramido-3-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical agents. As your Senior Application Scientist, my objective is to not merely present data, but to illuminate the strategic and methodological considerations essential for accurately characterizing the solubility of this and other drug-like molecules. We will delve into the theoretical underpinnings of solubility, explore robust experimental protocols for its determination, and discuss the critical interpretation of the resulting data to empower your research and development endeavors.

Physicochemical Characterization of this compound

A thorough understanding of a compound's physicochemical properties is the foundational step in any solubility assessment. These parameters govern its behavior in various solvent systems and provide the initial clues for designing appropriate formulation strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | Methyl 4-(butanoylamino)-3-methylbenzoate | LGC Standards[1] |

| Synonyms | This compound | Pharmaffiliates[2] |

| CAS Number | 301533-59-5 | Pharmaffiliates[2] |

| Molecular Formula | C₁₃H₁₇NO₃ | LGC Standards[1] |

| Molecular Weight | 235.28 g/mol | Pharmaffiliates[2] |

| Appearance | White or off-white powder or crystalline powder | Echemi[3] |

| Predicted Aqueous Solubility | 0.273 mg/mL (0.00116 mol/L) | Bide Pharmatech[4] |

| Qualitative Solubility | Soluble in Methanol/DMSO; Very soluble in N,N-Dimethylformamide | Chemicea Pharmaceuticals[5], Echemi[3] |

Note: The aqueous solubility value is a predicted measurement and should be confirmed with experimental data.

The structure of this compound, with its aromatic ring, ester, and amide functionalities, suggests a molecule with both lipophilic and hydrophilic characteristics. The butyramido group contributes to its lipophilicity, while the ester and amide moieties can participate in hydrogen bonding, influencing its solubility in polar solvents. The predicted low aqueous solubility highlights the importance of experimental determination to guide formulation development.

The Dichotomy of Solubility: Thermodynamic vs. Kinetic

In the realm of pharmaceutical sciences, solubility is not a monolithic concept. It is crucial to distinguish between thermodynamic and kinetic solubility, as each provides different, yet complementary, insights into a compound's behavior.[6]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, representing the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[7] It is a critical parameter for understanding the intrinsic dissolution behavior of a drug substance and is paramount for late-stage development and formulation.[6] The classic shake-flask method is the gold standard for determining thermodynamic solubility.[8]

-

Kinetic Solubility: This refers to the concentration of a compound at which it precipitates from a solution that was initially prepared by dissolving the compound in a strong organic solvent (like DMSO) and then diluting it with an aqueous buffer.[6] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[8] This measurement is particularly relevant in early drug discovery for high-throughput screening (HTS) applications where compounds are typically handled in DMSO stock solutions.[6] Nephelometry is a common high-throughput technique for assessing kinetic solubility.[9]

The choice between measuring thermodynamic and kinetic solubility is dictated by the stage of drug development. Early discovery efforts often rely on the speed and low sample requirements of kinetic assays, while later stages demand the precision of thermodynamic measurements for formulation and regulatory submissions.[6]

Strategic Solvent Selection for Solubility Profiling

The selection of appropriate solvents is a critical step in building a comprehensive solubility profile. The goal is to assess the compound's behavior in a range of media that are relevant to both pharmaceutical processing and physiological conditions. Solvent selection guides, such as those developed by the ACS Green Chemistry Institute® Pharmaceutical Roundtable, provide a framework for choosing solvents based on safety, health, and environmental impact.[10]

For a comprehensive profile of this compound, the following classes of solvents should be considered:

-

Aqueous Buffers: To mimic physiological conditions, solubility should be determined across a range of pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7] This is particularly important for ionizable compounds, although this compound is not expected to have a pKa in the physiological pH range.

-

Organic Solvents: A selection of common organic solvents with varying polarities should be tested to understand the compound's general solubility characteristics and to identify potential solvent systems for formulation or synthesis.[11]

-

Biorelevant Media: Simulated gastric and intestinal fluids (SGF and SIF) can provide more physiologically relevant solubility data by incorporating components like bile salts and lecithin.

Table 2: Recommended Solvents for Comprehensive Solubility Profiling

| Solvent Class | Recommended Solvents | Rationale |

| Aqueous | Phosphate-Buffered Saline (PBS) pH 7.4, Acetate Buffer pH 4.5, HCl Buffer pH 1.2 | Simulates physiological pH range of blood and gastrointestinal tract. |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Common solvents in pharmaceutical processing; assess hydrogen bonding potential.[11] |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Strong solubilizing agents often used in early-stage screening and analysis.[11] |

| Non-Polar | Heptane, Toluene | Assess solubility in lipophilic environments. |

| Intermediate Polarity | Ethyl Acetate, Dichloromethane (DCM) | Commonly used in extraction and purification processes. |

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound. These protocols are designed to be self-validating by incorporating appropriate controls and replicates.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the definitive technique for measuring equilibrium solubility.[8]

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

-

Preparation: Add an excess amount of solid this compound (enough to ensure a saturated solution with visible solid remaining) to a series of glass vials. Add a precise volume of the pre-selected solvent to each vial. Include a blank solvent control.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[12] After the incubation period, visually confirm that an excess of solid material remains in each vial.

-

Phase Separation: Allow the vials to stand undisturbed at the incubation temperature to let the solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF).[13]

-

Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of a pre-established calibration curve. Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13]

-

Calculation: Calculate the concentration of this compound in the original filtrate using the calibration curve and the dilution factor. This concentration represents the thermodynamic solubility in the tested solvent.

Kinetic Solubility Determination: Laser Nephelometry

Laser nephelometry offers a high-throughput method for assessing kinetic solubility by measuring light scattering caused by the precipitation of an insoluble compound.[9]

Sources

- 1. Methyl 4-Butyrylamino-3-methylbenzoate | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. echemi.com [echemi.com]

- 4. CAS:301533-59-5, 3-甲基-4-正丁酰胺基苯甲酸甲酯-毕得医药 [bidepharm.com]

- 5. chemicea.com [chemicea.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. acs.org [acs.org]

- 11. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 12. enamine.net [enamine.net]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Characteristics of Methyl 4-butyramido-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-butyramido-3-methylbenzoate, with the CAS Registry Number 301533-59-5, is a significant organic intermediate primarily recognized for its role in the synthesis of complex pharmaceutical compounds. Notably, it serves as a precursor in the production of Telmisartan, an angiotensin II receptor antagonist used in the management of hypertension.[1] A thorough understanding of its physical and chemical properties is paramount for optimizing reaction conditions, ensuring purity, and maintaining safety in laboratory and industrial settings. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by detailed experimental protocols and data interpretation.

Chemical Identity and Nomenclature

-

Systematic Name: Methyl 4-(butanoylamino)-3-methylbenzoate

-

Common Synonyms: this compound, 4-Butylacetamino-3-Methylbenzoic Acid Methyl Ester[2]

-

CAS Number: 301533-59-5[3]

-

Molecular Formula: C₁₃H₁₇NO₃[3]

-

Molecular Weight: 235.28 g/mol [3]

Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Physical Form | Solid | [4] |

| Boiling Point | 393.4 °C at 760 mmHg | [2] |

| Density | 1.075 g/cm³ | [2] |

| Solubility | Soluble in organic solvents. | [5] |

| Storage Temperature | Room temperature, sealed in a dry environment. |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the acylation of methyl 4-amino-3-methylbenzoate. This reaction is a cornerstone for obtaining the target molecule with high purity and yield.

Synthesis Pathway: Acylation of Methyl 4-amino-3-methylbenzoate

The primary and most direct route to this compound involves the reaction of methyl 4-amino-3-methylbenzoate with butyryl chloride.[6] The amino group on the benzene ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the butyryl chloride, leading to the formation of an amide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-amino-3-methylbenzoate (1 equivalent) in a suitable inert solvent such as chloroform.[6]

-

Addition of Reagent: Slowly add butyryl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed.

-

Extraction: Extract the product into an organic solvent like dichloromethane.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel to achieve high purity.[5]

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

Caption: Analytical workflow for the characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the number and types of protons in the molecule. Expected signals include those for the aromatic protons, the methyl group on the ring, the methoxy group of the ester, and the protons of the butyramido group (methylene and terminal methyl groups).

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals would correspond to the carbonyl carbons of the ester and amide, the aromatic carbons, and the aliphatic carbons of the methyl and butyryl groups.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present. Characteristic absorption bands would include:

-

N-H stretching of the amide.

-

C=O stretching of the ester and amide.

-

C-N stretching of the amide.

-

Aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) would correspond to the molecular weight of 235.28. Fragmentation analysis can provide further structural confirmation.

Safety and Handling

As a chemical intermediate, proper safety precautions are essential when handling this compound.

-

Hazard Statements:

-

Precautionary Statements:

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a vital building block in pharmaceutical synthesis. A comprehensive understanding of its physical properties, synthesis, purification, and analytical characterization is fundamental for its effective and safe utilization. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | Premium Quality Chemical Manufacturer.

- ChemBK. (2024, April 9). 3-Methyl-4-butyrylamido-5-nitro benzoic acid methyl ester.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Clearsynth. (n.d.). This compound | CAS No. 301533-59-5.

- BLD Pharm. (n.d.). 301533-59-5|this compound.

- Sigma-Aldrich. (n.d.). This compound | 301533-59-5.

- ChemicalBook. (2025, September 25). Methyl 4-butylacetamino-3-methylbenzoate.

- ResearchGate. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.

- Sigma-Aldrich. (n.d.). This compound Safety Information.

- LGC Standards. (n.d.). Methyl 4-Butyrylamino-3-methylbenzoate.

- ChemicalBook. (n.d.). Methyl 4-butylacetamino-3-methylbenzoate Safety Data Sheet.

Sources

- 1. 301533-59-5|this compound|BLD Pharm [bldpharm.com]

- 2. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 301533-59-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Starting Materials and Synthesis of Methyl 4-butyramido-3-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to Methyl 4-butyramido-3-methylbenzoate, a key intermediate in the synthesis of various pharmaceutically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of commercially viable starting materials and robust, scalable synthetic protocols. The guide emphasizes the chemical logic behind procedural choices, ensuring a deep understanding of the reaction mechanisms and process variables. Methodologies are presented with step-by-step instructions, supported by quantitative data and visual workflows to facilitate practical application in a laboratory setting. All claims and protocols are substantiated with citations to authoritative scientific literature.

Introduction and Retrosynthetic Analysis

This compound is a substituted aromatic compound of significant interest in medicinal chemistry. It serves as a crucial building block, notably in the synthesis of Telmisartan, an angiotensin II receptor blocker used for the treatment of hypertension.[1] The molecular architecture, featuring an amide linkage and a benzoate ester, provides a versatile scaffold for further chemical elaboration.

A logical retrosynthetic analysis of the target molecule dictates the most efficient synthetic strategy. The primary disconnection is at the amide bond, a common and reliable bond formation to execute in the forward synthesis. This disconnection reveals a butyryl synthon and a key aromatic amine intermediate: Methyl 4-amino-3-methylbenzoate .

Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Methyl 4-amino-3-methylbenzoate", fillcolor="#FBBC05"]; Butyryl [label="Butyryl Chloride / Anhydride", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Disconnection1 [label="Amide Bond Disconnection", shape=plaintext, fontcolor="#5F6368"];

Target -> Disconnection1 [arrowhead=none]; Disconnection1 -> Intermediate1; Disconnection1 -> Butyryl;

Intermediate1 -> Disconnection2 [arrowhead=none]; Disconnection2 [label="Ester & Nitro Group Disconnections", shape=plaintext, fontcolor="#5F6368"]; Start1 [label="3-Methyl-4-nitrobenzoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Methanol [label="Methanol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Disconnection2 -> Start1; Disconnection2 -> Methanol; }

Figure 1: Retrosynthetic analysis of this compound.

Further disconnection of Methyl 4-amino-3-methylbenzoate involves breaking the C-N bond (via reduction of a nitro group precursor) and the ester linkage. This leads to the readily available industrial starting material, 3-Methyl-4-nitrobenzoic acid . This multi-step synthesis, beginning from 3-Methyl-4-nitrobenzoic acid, represents a common and cost-effective approach.

This guide will detail the forward synthesis based on this analysis, outlining the three core transformations:

-

Esterification: Conversion of 3-Methyl-4-nitrobenzoic acid to its methyl ester.

-

Nitro Reduction: Reduction of the nitro group to form the primary amine.

-

Acylation: Amide bond formation to yield the final product.